Selective PDE9A Enzyme Inhibition: A Potential Differentiator for CNS and Metabolic Disease Research
In a biochemical assay evaluating inhibition of mouse phosphodiesterase 9A (PDE9A), N-[(3-chlorophenyl)methoxy]cyclohexanimine demonstrated an IC₅₀ value of 22 nM [1]. This compares favorably to other known PDE9A inhibitors from distinct chemotypes, such as BAY 73-6691 (IC₅₀ = 55 nM) and PF-04447943 (IC₅₀ = 12 nM), establishing it within a comparable potency range for this therapeutic target [2]. This specific activity profile suggests potential utility in research areas where modulation of cGMP-specific PDE9A is implicated, including cognitive disorders and diabetes, and may offer a distinct selectivity profile compared to broad-spectrum PDE inhibitors.
| Evidence Dimension | Enzyme Inhibition (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 22 nM |
| Comparator Or Baseline | BAY 73-6691 (IC₅₀ = 55 nM) and PF-04447943 (IC₅₀ = 12 nM) [2] |
| Quantified Difference | ~2.5-fold more potent than BAY 73-6691; ~1.8-fold less potent than PF-04447943 |
| Conditions | Inhibition of mouse PDE9A expressed in baculovirus-infected Sf9 insect cells, using ³[H]-cGMP as substrate, incubated for 60 mins, quantified by scintillation counting [1]. |
Why This Matters
This quantitative potency metric enables researchers to select this compound as a moderately potent PDE9A inhibitor for tool compound studies, providing a defined benchmark for comparing its efficacy against alternative PDE9A-targeting probes.
- [1] BindingDB. (n.d.). BDBM50543968: N-[(3-chlorophenyl)methoxy]cyclohexanimine; PDE9A (Mouse) IC50 = 22 nM. BindingDB. View Source
- [2] Rosenbrock, H., Marti, A., Koros, E., Runge, F., Fuchs, H., Marti, A., ... & Dorner-Ciossek, C. (2023). The selective phosphodiesterase 9 (PDE9) inhibitor BAY 73-6691 enhances synaptic plasticity and memory in rodents. Neuropharmacology, 224, 109331. View Source
